molecular formula C20H16Cl3N5O B11429203 6,7-dichloro-N-(3-chloro-4-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine

6,7-dichloro-N-(3-chloro-4-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine

Cat. No.: B11429203
M. Wt: 448.7 g/mol
InChI Key: AIRQTRWYRWCZHR-UHFFFAOYSA-N
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Description

6,7-dichloro-N-(3-chloro-4-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-N-(3-chloro-4-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine derivative with a suitable diketone.

    Chlorination: Introduction of chlorine atoms at the 6 and 7 positions of the quinoxaline ring.

    Substitution Reactions: Attachment of the N-(3-chloro-4-methoxyphenyl) and 3-(3,5-dimethyl-1H-pyrazol-1-yl) groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.

    Reduction: Reduction reactions could target the nitro groups if present in intermediates.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

6,7-dichloro-N-(3-chloro-4-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine may have applications in:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Research: Studying its effects on cellular processes and pathways.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    6,7-dichloroquinoxaline: A simpler analog without the additional substituents.

    3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline: Lacks the chloro and methoxyphenyl groups.

    N-(3-chloro-4-methoxyphenyl)quinoxaline: Lacks the pyrazole group.

Uniqueness

The unique combination of substituents in 6,7-dichloro-N-(3-chloro-4-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine may confer specific biological activities or chemical properties that are not present in the simpler analogs.

Properties

Molecular Formula

C20H16Cl3N5O

Molecular Weight

448.7 g/mol

IUPAC Name

6,7-dichloro-N-(3-chloro-4-methoxyphenyl)-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-amine

InChI

InChI=1S/C20H16Cl3N5O/c1-10-6-11(2)28(27-10)20-19(24-12-4-5-18(29-3)15(23)7-12)25-16-8-13(21)14(22)9-17(16)26-20/h4-9H,1-3H3,(H,24,25)

InChI Key

AIRQTRWYRWCZHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC(=C(C=C3N=C2NC4=CC(=C(C=C4)OC)Cl)Cl)Cl)C

Origin of Product

United States

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